molecular formula C16H48Si7 B14729437 Hexadecamethylheptasilane CAS No. 13452-88-5

Hexadecamethylheptasilane

Katalognummer: B14729437
CAS-Nummer: 13452-88-5
Molekulargewicht: 437.1 g/mol
InChI-Schlüssel: VBNQIDRBUQYGCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexadecamethylheptasilane is an organosilicon compound with the molecular formula C16H48Si7. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes seven silicon atoms each bonded to methyl groups, making it highly hydrophobic and chemically stable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexadecamethylheptasilane is typically synthesized through the reaction of silanes with alkyl compounds. A common method involves the reaction of alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures . This process requires precise control of temperature and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled environments. The use of inert gases such as nitrogen or argon is common to prevent unwanted side reactions. The compound is usually stored under these inert conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Hexadecamethylheptasilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of siloxanes, while substitution reactions can yield a wide range of organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

Hexadecamethylheptasilane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which hexadecamethylheptasilane exerts its effects is primarily related to its hydrophobic nature and chemical stability. The compound interacts with various molecular targets through hydrophobic interactions, which can influence the behavior of biological membranes and other structures. Additionally, its stability allows it to act as a protective agent in various applications .

Vergleich Mit ähnlichen Verbindungen

  • Hexamethyldisilane (C6H18Si2)
  • Octamethyltrisiloxane (C8H24O2Si3)
  • Decamethyltetrasiloxane (C10H30O3Si4)

Comparison: Hexadecamethylheptasilane is unique among these compounds due to its larger number of silicon atoms and higher degree of methylation. This gives it superior hydrophobic properties and chemical stability compared to its smaller counterparts. Additionally, its larger size and more complex structure make it suitable for a wider range of applications .

Eigenschaften

CAS-Nummer

13452-88-5

Molekularformel

C16H48Si7

Molekulargewicht

437.1 g/mol

IUPAC-Name

bis[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane

InChI

InChI=1S/C16H48Si7/c1-17(2,3)19(7,8)21(11,12)23(15,16)22(13,14)20(9,10)18(4,5)6/h1-16H3

InChI-Schlüssel

VBNQIDRBUQYGCO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.